1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane
Descripción
1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane (CAS: 1869673-80-2) is a nitrogen-containing spirocyclic compound featuring a pyridine ring attached to the 2-azaspiro[3.3]heptane scaffold. The spiro[3.3]heptane core consists of two fused three-membered rings, creating a rigid, three-dimensional structure that enhances metabolic stability and solubility compared to planar aromatic systems .
Propiedades
IUPAC Name |
3-pyridin-4-yl-2-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-4-11(5-1)8-13-10(11)9-2-6-12-7-3-9/h2-3,6-7,10,13H,1,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWMMAOYBPXTNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of a boron reagent with a halogenated pyridine derivative under palladium catalysis . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of 1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated pyridine derivatives, palladium catalysts.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives and spirocyclic compounds with modified functional groups .
Aplicaciones Científicas De Investigación
1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to potential anticancer effects .
Comparación Con Compuestos Similares
Piperidine Derivatives
Piperidine is a common six-membered saturated ring in drug design. However, its flexibility can lead to off-target interactions and poor metabolic stability. 1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane addresses these limitations by:
- Increased Rigidity : The spirocyclic structure reduces conformational flexibility, improving target selectivity .
- Enhanced Solubility : The compact, polar structure lowers LogP values compared to piperidine derivatives, as demonstrated in solubility studies of 2-azaspiro[3.3]heptane-based D3 receptor ligands (e.g., compounds 9j and 9k in Table 3 of ) .
| Property | 1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane | Piperidine Analogues | Reference |
|---|---|---|---|
| Molecular Weight | 210.70 (hydrochloride salt) | ~150–250 | |
| LogP | ~1.5–2.0 (estimated) | ~2.0–3.5 | |
| TPSA (Ų) | ~30–40 | ~20–30 |
Diazaspiro[3.3]heptanes
2,6-Diazaspiro[3.3]heptanes (e.g., compound 4o in ) introduce an additional nitrogen atom, enabling dual hydrogen-bonding interactions. These compounds exhibit superior binding affinity for dopamine receptors (e.g., 9j : D3 Ki = 2.1 nM vs. D2 Ki = 210 nM) compared to homopiperazine analogs .
Substituted Azaspiro Derivatives
Epigenetic Modulation
2-Azaspiro[3.3]heptane derivatives show dual inhibition of G9a and DNMT1. For example, substituent R3-3 (6-methoxy-2-methyl-2-azaspiro[3.3]heptane) drives DNMT1 selectivity (IC50 < 100 nM), whereas R3-1 (1-(3-methoxypropyl)pyrrolidine) favors G9a .
Hemoglobin Induction
2-Azaspiro[3.3]heptane derivative 18 () induces fetal hemoglobin (HbF) with EC50 = 0.8 µM, outperforming non-spiro hit compound 1 (EC50 = 2.5 µM) due to improved rigidity and oral bioavailability .
Receptor Binding
2,6-Diazaspiro[3.3]heptane analogs exhibit nanomolar affinity for D3 receptors (e.g., 9j: Ki = 2.1 nM) with >100-fold selectivity over D2, a profile unattainable with flexible homopiperazines .
Actividad Biológica
1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane is a heterocyclic compound characterized by its unique spiro structure that integrates a pyridine ring with an azaspiroheptane moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as a ligand in receptor binding and its therapeutic implications in various diseases.
The biological activity of 1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate the activity of these targets by binding to their active sites, which can influence various biochemical pathways. For instance, it may inhibit certain kinases involved in cell proliferation, suggesting potential anticancer effects .
Anticancer Activity
Research indicates that 1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism likely involves the modulation of signaling pathways associated with cell proliferation and apoptosis .
Antimicrobial Effects
In addition to its anticancer potential, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer properties of 1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane, researchers treated breast cancer cell lines with varying concentrations of the compound over 48 hours. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency against these cells.
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of this compound against common bacterial pathogens. The study employed disk diffusion methods to assess inhibition zones, revealing notable antibacterial activity against Gram-positive bacteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
